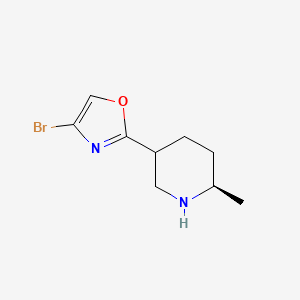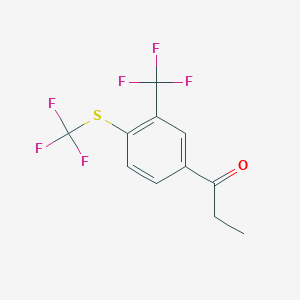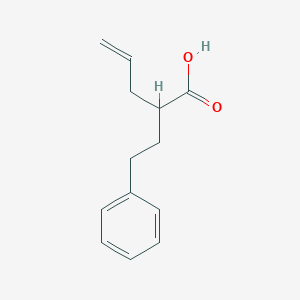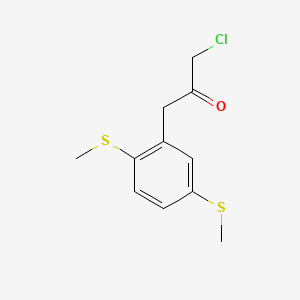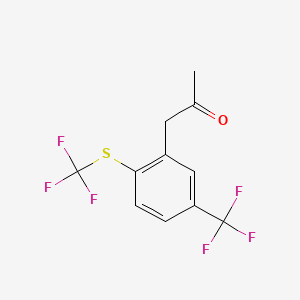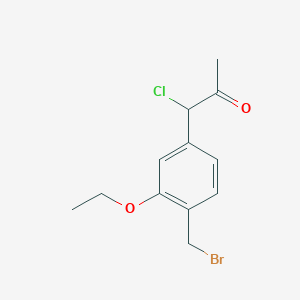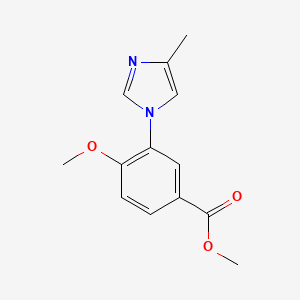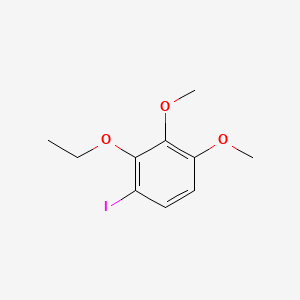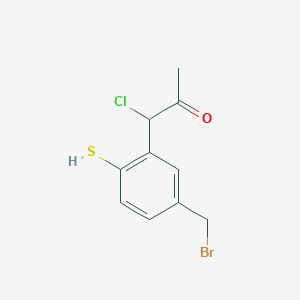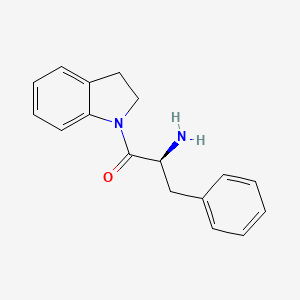
(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one is a chiral compound that features an indoline moiety, an amino group, and a phenylpropanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one typically involves the following steps:
Formation of Indoline Derivative: The indoline moiety can be synthesized through a substrate-controlled Ru(II)-catalyzed C–H activation/[5 + 2] annulation cascade.
Amino Group Introduction: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Phenylpropanone Attachment: The phenylpropanone structure can be attached through various coupling reactions, such as palladium-catalyzed C–H activation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the indoline and phenylpropanone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound has shown potential as a neuroprotective agent in the treatment of ischemic stroke.
Industry: The compound is utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) and exhibits binding affinity.
Pathways Involved: It modulates the activity of these receptors, leading to neuroprotective effects and potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolin-2-ones: These compounds share the indoline moiety and exhibit similar biological activities.
Isatin Derivatives: Isatin and its derivatives are structurally related and have comparable pharmacological properties.
Uniqueness
(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one is unique due to its specific chiral configuration and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1217747-48-2 |
|---|---|
Molekularformel |
C17H18N2O |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
(2S)-2-amino-1-(2,3-dihydroindol-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C17H18N2O/c18-15(12-13-6-2-1-3-7-13)17(20)19-11-10-14-8-4-5-9-16(14)19/h1-9,15H,10-12,18H2/t15-/m0/s1 |
InChI-Schlüssel |
QWLOINPBYOQXJQ-HNNXBMFYSA-N |
Isomerische SMILES |
C1CN(C2=CC=CC=C21)C(=O)[C@H](CC3=CC=CC=C3)N |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14052313.png)
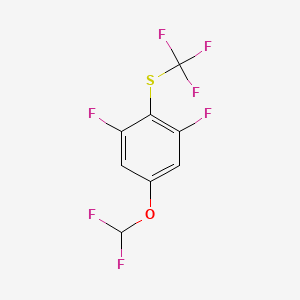
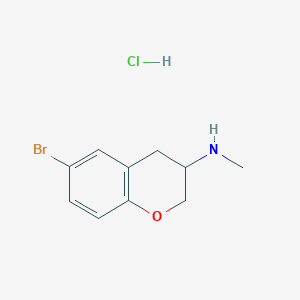
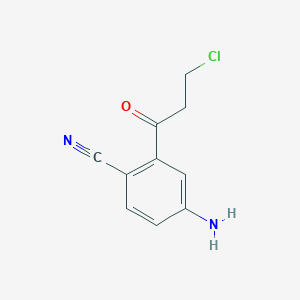
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
